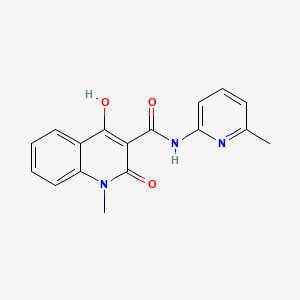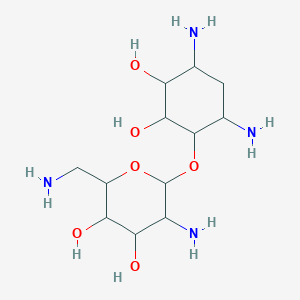![molecular formula C19H21F2N3O4S B11998149 2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate CAS No. 54939-33-2](/img/structure/B11998149.png)
2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate is a complex organic compound with a fascinating structure. Let’s break it down:
- The central core consists of an aniline group (an aromatic amine) connected to an ethyl chain.
- Surrounding this core, we find a diazo group (N=N) and a difluoromethylsulfonyl group (CF₂SO₂).
- The acetate moiety (CH₃COO⁻) is attached to the ethyl group.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are some notable methods:
-
Difluoromethylation-Based Approaches
- Metal-based methods: These involve transferring CF₂H to C(sp²) sites using metal catalysts. Stoichiometric and catalytic processes have been developed.
- Minisci-type radical chemistry: Effective for heteroaromatics, this approach achieves difluoromethylation of C(sp²)–H bonds.
- Site-selective installation onto large biomolecules (e.g., proteins) has also been explored .
-
X–CF₂H Bond Formation
- X can be oxygen, nitrogen, or sulfur.
- Traditional methods involve reacting with ClCF₂H.
- Recent protocols use novel non-ozone-depleting difluorocarbene reagents.
Industrial Production
The industrial-scale synthesis of this compound typically involves optimized versions of the above methods.
Chemical Reactions Analysis
Reactions: It undergoes electrophilic, nucleophilic, radical, and cross-coupling reactions.
Common Reagents and Conditions: Specific reagents depend on the reaction type. For example
Major Products: Difluoromethylated derivatives of the starting compound.
Scientific Research Applications
Chemistry: Used as a building block for drug discovery and materials synthesis.
Biology: Investigated for bioconjugation and protein modification.
Industry: Valuable in the development of specialty chemicals.
Mechanism of Action
The precise mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related difluoromethylated compounds. Notable examples include difluoromethylated drugs and agrochemicals.
Properties
CAS No. |
54939-33-2 |
|---|---|
Molecular Formula |
C19H21F2N3O4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[4-[[4-(difluoromethylsulfonyl)phenyl]diazenyl]-N-ethylanilino]ethyl acetate |
InChI |
InChI=1S/C19H21F2N3O4S/c1-3-24(12-13-28-14(2)25)17-8-4-15(5-9-17)22-23-16-6-10-18(11-7-16)29(26,27)19(20)21/h4-11,19H,3,12-13H2,1-2H3 |
InChI Key |
IURYNOILPJJRFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)

![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)



![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)


![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)

